molecular formula C12H19BClNO3 B1458640 (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride CAS No. 1704069-64-6

(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

Cat. No. B1458640
M. Wt: 271.55 g/mol
InChI Key: GACXVFZIGKNMNO-UHFFFAOYSA-N
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Description

“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is a versatile chemical compound widely used in scientific research. It exhibits high complexity due to its complex structure and offers various applications like drug synthesis and catalysis. It is a useful research chemical for the preparation of biologically and pharmacologically active molecules .


Synthesis Analysis

The compound is often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of “(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is C12H18BNO3 . Its average mass is 235.087 Da and its monoisotopic mass is 235.137970 Da .


Chemical Reactions Analysis

“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is a versatile chemical compound that is widely used in various chemical reactions. It is often used in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The boiling point of “(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is predicted to be 382.2±52.0 °C . Its density is predicted to be 1.17±0.1 g/cm3 . The pKa is predicted to be 8.66±0.17 .

Scientific Research Applications

Detection of Organophosphorus Pesticides

(Zhao et al., 2021) developed a pH-responsive fluorescence probe using (4-morpholinomythyl) boronic acid for detecting trace-level organophosphorus pesticides in fruit juices. This method showed high sensitivity and satisfactory recovery rates.

Synthesis and Antimicrobial Study

(Jayadevappa et al., 2012) synthesized a new class of compounds from hydroxyphenylacetic acid, which includes derivatives of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride. These compounds demonstrated significant antimicrobial activity against various fungal and bacterial strains.

Solvent Extraction and Purification of Sugars

(Griffin & Shu, 2004) researched using boronic acid extractants, including phenylboronic acid derivatives, for purifying and concentrating sugars in hemicellulose hydrolysates. This process showed promise for producing high-concentration xylose solutions suitable for fermentation.

Biological Activity of Boronic Acid Derivatives

(Temel et al., 2022) synthesized a boronic ester compound from phenyl boronic acid and quercetin, demonstrating various biological activities such as antibacterial and anticancer effects. This compound was also dermatologically and microbiologically tested.

Synthesis and Crystal Structure Study

(S.V et al., 2019) synthesized and characterized a compound involving morpholine and phenylboronic acid. This study included biological activity assessments such as antibacterial and antioxidant evaluations.

Synthesis of Boron-Dipyrrolemethene Derivatives

(He et al., 2015) conducted a study on boron-dipyrrolemethene (BODIPY) derivatives, involving the synthesis of new compounds with 3-morpholin boron and analyzing their molecular and electronic structure.

Safety And Hazards

“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is classified as a hazardous substance. The safety symbols associated with it are GHS07 . The hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the substance safely .

properties

IUPAC Name

[4-(1-morpholin-4-ylethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3.ClH/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16;/h2-5,10,15-16H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACXVFZIGKNMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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